

Application Note: Determination of Lercanidipine in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lercanidipine*

Cat. No.: *B1674757*

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Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of **Lercanidipine** in human plasma. **Lercanidipine**, a dihydropyridine calcium channel blocker, is utilized in the treatment of hypertension.^[1] The accurate measurement of its plasma concentrations is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.^[1] This method employs either liquid-liquid extraction or solid-phase extraction for sample preparation, followed by rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard, such as **Lercanidipine-d3**, ensures high accuracy and precision.^{[1][2]} The method has been validated and demonstrates excellent linearity, precision, accuracy, and recovery.

Introduction

Lercanidipine is an antihypertensive medication that functions by blocking calcium channels, leading to vasodilation and a reduction in blood pressure. To support clinical and preclinical development, a reliable bioanalytical method for quantifying **Lercanidipine** in human plasma is necessary. UPLC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the preferred platform for this application. This document provides a comprehensive protocol for the successful implementation of this method in a research setting.

Experimental Protocols

Sample Preparation

Two primary methods for plasma sample preparation are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

1. Liquid-Liquid Extraction (LLE) Protocol[3][4]

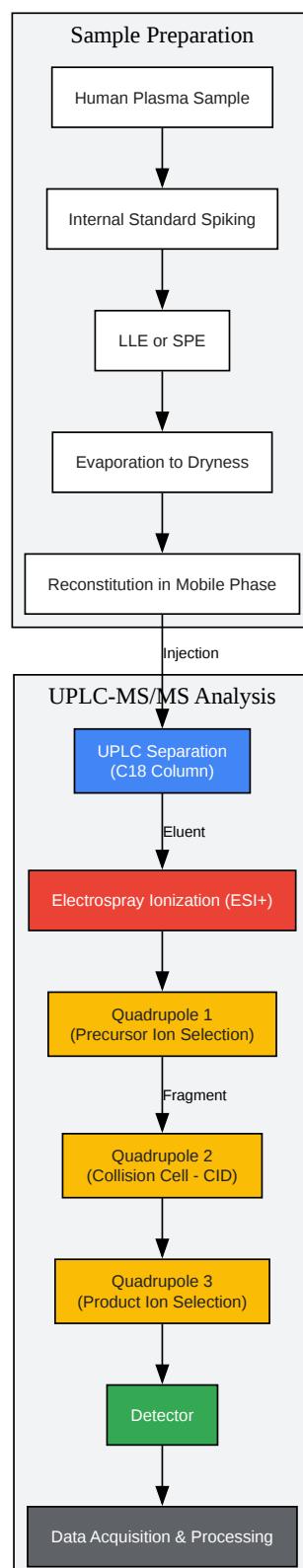
- To a 200 μ L aliquot of human plasma, add 25 μ L of the internal standard working solution (e.g., Amlodipine or Nicardipine).
- Add 5 mL of an extraction solvent mixture, such as n-hexane:ethyl acetate (50:50, v/v) or tert-butyl methyl ether.[3]
- Vortex the mixture for 3 minutes to ensure thorough mixing.[4]
- Centrifuge the samples at 4000 rpm for 20 minutes to separate the organic and aqueous layers.[4]
- Transfer the supernatant (organic layer) to a clean tube.
- Evaporate the organic solvent to dryness under a stream of nitrogen at 50°C.[4]
- Reconstitute the dried residue in 100 μ L of the mobile phase.[4]
- Vortex briefly and inject an aliquot into the UPLC-MS/MS system.

2. Solid-Phase Extraction (SPE) Protocol[1][2]

- To 100 μ L of human plasma, add 25 μ L of the **Lercanidipine-d3** internal standard working solution (e.g., 40.0 ng/mL).[1]
- Vortex the sample for 10 seconds.[1]
- Condition an SPE cartridge (e.g., Phenomenex Strata-X) by passing 1 mL of methanol followed by 1 mL of water.[1]
- Load the plasma sample onto the conditioned SPE cartridge.[1]

- Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.[[1](#)]
- Elute the analytes with 1 mL of methanol.[[1](#)]
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[[1](#)]
- Reconstitute the dried residue in 100 μ L of the mobile phase.[[1](#)]
- Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.[[1](#)]

UPLC-MS/MS Analytical Workflow



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Caption: UPLC-MS/MS analytical workflow from sample preparation to data analysis.

UPLC and Mass Spectrometry Conditions

Chromatographic Conditions

Parameter	Setting
UPLC System	Waters Acuity UPLC or equivalent ^[1]
Column	UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) ^{[1][2]} ^[3] or Waters Acuity UPLC C18 (100 mm x 2.1 mm, 1.7 µm) ^[4]
Mobile Phase A	0.1% Formic acid in water or 2.0 mM Ammonium formate in water (pH 2.5) ^[1]
Mobile Phase B	Methanol or Acetonitrile ^{[1][3]}
Elution Mode	Isocratic ^{[2][3]}
Mobile Phase Composition	Acetonitrile:Water with 0.2% formic acid (70:30, v/v) ^[3] or Methanol:0.1% Formic acid (80:20, v/v) ^[4] or Acetonitrile:2.0 mM Ammonium formate pH 2.5 (90:10, v/v) ^[1]
Flow Rate	0.2 - 0.3 mL/min ^[3]
Column Temperature	30°C ^[4]
Injection Volume	5 - 10 µL
Run Time	< 2 minutes

Mass Spectrometric Conditions

Parameter	Setting
Mass Spectrometer	Waters Xevo TQD or equivalent triple quadrupole[1]
Ionization Mode	Electrospray Ionization (ESI), Positive[1][3]
Scan Type	Multiple Reaction Monitoring (MRM)[1][3]
Capillary Voltage	2.2 - 3.5 kV[5]
Source Temperature	120 - 150°C[5]
Desolvation Temperature	320 - 500°C[5]
Cone Gas Flow	50 - 85 L/h[5]
Desolvation Gas Flow	600 - 740 L/h[5]

MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Lercanidipine	612.2	280.1 / 280.2[1][6]
Lercanidipine-d3 (IS)	615.2	283.1[5]
Amlodipine (IS)	409.1	238.15[4]
Nicardipine (IS)	480.2	304.1
Diazepam (IS)	285.1	193.1[6]

Method Validation Summary

Calibration Curve and Linearity

Linearity Range (ng/mL)	Correlation Coefficient (r)
0.025 - 10	≥ 0.9986[4]
0.010 - 20.0	> 0.99[2]
0.05 - 30	> 0.99[3]
0.05 - 20.0	0.9994[7]
0.015 - 8.0	> 0.99[6]

Precision and Accuracy

Quality Control	Intra-assay Precision (%CV)	Inter-assay Precision (%CV)	Accuracy (%RE)
LLOQ	≤ 20%	≤ 20%	± 20%
LQC, MQC, HQC	< 7.3%	< 6.1%	< 6.2%[3]
Across 5 QCs	< 5.8%	< 5.8%	N/A[2]
General	< 11.7%	< 11.7%	94.4 - 114.8%[7]

Recovery and Matrix Effect

Analyte	Extraction Recovery
Lercanidipine	> 94%[2]
Lercanidipine-d3 (IS)	> 94%[2]

The matrix effect was assessed and found to be negligible, ensuring the reliability of the method.[2]

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and specific approach for the quantitative determination of **Lercanidipine** in human plasma.[1] The method is suitable for high-throughput analysis, with a run time of less than two minutes per sample.[3] The validation data confirms that the method is accurate, precise, and reliable, making it highly suitable for

regulated bioanalytical studies, including pharmacokinetic and bioequivalence assessments.[\[1\]](#)
[\[4\]](#)

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References

- 1. benchchem.com [benchchem.com]
- 2. Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultra-performance liquid chromatography/tandem mass spectrometry method for the determination of lercanidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Determination of Lercanidipine in Human Plasma by UPLC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1674757#uplc-ms-ms-method-for-determining-lecanidipine-in-human-plasma>]

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